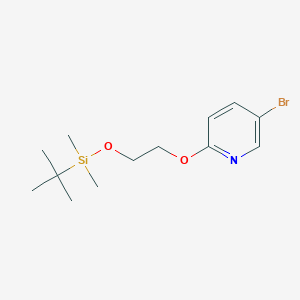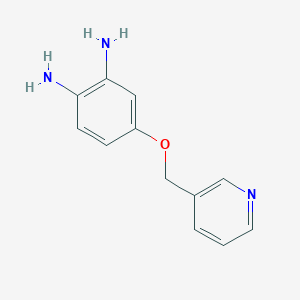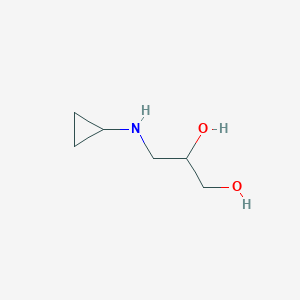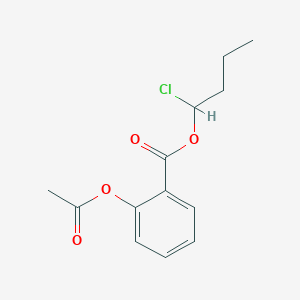
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane is an organic compound that features a bromopyridine moiety linked to a tert-butyl-dimethylsilane group through an ethoxy bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromopyridine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include using industrial-grade solvents and reagents, as well as implementing safety measures to handle the brominated intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides or carbonyl-containing compounds.
Reduction: Piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials for electronic and photonic applications.
Biological Studies: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane is primarily based on its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom on the pyridine ring can act as a leaving group in nucleophilic substitution reactions, while the tert-butyl-dimethylsilane group can provide steric protection and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridine: A simpler brominated pyridine derivative used in similar nucleophilic substitution reactions.
2-(5-Bromopyridin-2-yl)acetonitrile: Another brominated pyridine compound with a nitrile group, used in organic synthesis.
3-(5-Bromopyridin-2-yl)oxy-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one: A more complex derivative used in advanced organic synthesis.
Uniqueness
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane is unique due to the presence of the tert-butyl-dimethylsilane group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable intermediate in the synthesis of sterically demanding molecules and functionalized materials.
Eigenschaften
Molekularformel |
C13H22BrNO2Si |
|---|---|
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
2-(5-bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H22BrNO2Si/c1-13(2,3)18(4,5)17-9-8-16-12-7-6-11(14)10-15-12/h6-7,10H,8-9H2,1-5H3 |
InChI-Schlüssel |
LWBRFRFWEYPZMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine](/img/structure/B13868193.png)





![1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile](/img/structure/B13868230.png)


![N-(2,4-dimethoxybenzyl)-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13868250.png)
